sodium;2,2-dichloroacetate
Description
Historical Evolution of Sodium;2,2-Dichloroacetate Investigation
The scientific investigation of this compound (DCA) dates back several decades, with its metabolic effects first being studied extensively between the 1970s and 1980s. nih.govresearchgate.net Initial research focused on its potential to treat metabolic disorders. cancerquest.org For years, it was explored as an investigational drug for conditions like congenital lactic acidosis, a severe and often fatal metabolic disease in children, due to its ability to lower lactate (B86563) levels in the blood and cerebrospinal fluid. mdpi.comresearchgate.netnih.gov Studies during this period also examined its effects on lipid and lipoprotein disorders, noting its capacity to reduce blood cholesterol and triglycerides in patients with type 2 diabetes. nih.gov
A pivotal moment in DCA research occurred in 2007 when a groundbreaking study demonstrated its ability to reverse the Warburg effect—the metabolic shift in cancer cells towards aerobic glycolysis—in vitro and in vivo. esmed.orgesmed.orgresearchgate.net This discovery, made by researchers not originally specialized in oncology, revealed that DCA could inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), thereby reactivating mitochondrial glucose oxidation and promoting apoptosis (programmed cell death) in cancer cells. esmed.org This publication ignited tremendous global interest and marked a significant shift in the focus of DCA research, moving from inherited metabolic disorders to the broader field of cancer metabolism. esmed.orgresearchgate.net
Contemporary Academic Significance and Research Focus of this compound
In contemporary research, this compound is primarily recognized as an inhibitor of pyruvate dehydrogenase kinase (PDK). patsnap.commedchemexpress.commdpi.com The pyruvate dehydrogenase complex (PDC) is a critical enzyme that acts as a gatekeeper for the entry of pyruvate, a product of glycolysis, into the mitochondria for oxidative phosphorylation. mdpi.com PDK inactivates the PDC through phosphorylation. By inhibiting all four isoforms of PDK, DCA maintains the PDC in its active, dephosphorylated state, thereby promoting the oxidation of pyruvate and shifting cellular metabolism from glycolysis towards the more efficient mitochondrial respiration. mdpi.commdpi.comnih.govfrontierspartnerships.org This mechanism effectively reverses the Warburg effect, a hallmark of many cancer cells. patsnap.comnih.gov
The contemporary research focus on DCA is multifaceted, extending across several key areas:
Cancer Metabolism: A primary area of investigation is the use of DCA to target the unique metabolic state of cancer cells. patsnap.com Research has explored its effects on various cancers, including glioblastoma, breast cancer, lung cancer, colorectal cancer, and multiple myeloma. patsnap.comesmed.orgmdpi.comtjpr.org Studies indicate that by forcing cancer cells to switch from glycolysis to oxidative phosphorylation, DCA can increase the production of reactive oxygen species (ROS), which can in turn induce apoptosis. medchemexpress.com Further research has uncovered other potential anti-cancer mechanisms, such as the inhibition of angiogenesis (the formation of new blood vessels) and the targeting of cancer stem cells. esmed.orgresearchgate.netuaeu.ac.ae
Genetic Mitochondrial Diseases: DCA continues to be a subject of study for inherited mitochondrial disorders, particularly Pyruvate Dehydrogenase Complex (PDC) deficiency. frontierspartnerships.orgnih.govclinicaltrials.gov In these conditions, the reduced activity of the PDC leads to life-threatening lactic acidosis. researchgate.net By inhibiting PDK, DCA can stimulate any residual PDC activity, potentially improving cellular energy metabolism. researchgate.netfrontierspartnerships.org
Other Metabolic Conditions: Research has also extended to other conditions involving mitochondrial dysfunction. patsnap.com Studies have suggested potential benefits in pulmonary arterial hypertension and neurodegenerative diseases. patsnap.comresearchgate.net Furthermore, research in animal models has shown that DCA can improve cardiac mitochondrial metabolism and function under certain stress conditions. physiology.org
The table below summarizes the primary mechanism of action of this compound.
| Feature | Description |
| Primary Target | Pyruvate Dehydrogenase Kinase (PDK) patsnap.commedchemexpress.com |
| Mechanism | Inhibition of PDK prevents the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC). mdpi.comnih.gov |
| Metabolic Effect | Promotes the shift from glycolysis to mitochondrial oxidative phosphorylation by increasing the flux of pyruvate into the tricarboxylic acid (TCA) cycle. mdpi.commedchemexpress.com |
| Cellular Consequence | Increased production of Reactive Oxygen Species (ROS), induction of apoptosis in susceptible cells. medchemexpress.com |
The following table details some of the key research findings on the effects of DCA in different experimental models.
| Research Area | Experimental Model | Key Findings | Reference |
| Cancer | Human glioblastoma, breast, and lung cancer cells | Reversal of the Warburg effect, induction of apoptosis, and reduction of tumor growth in rats. | esmed.orgesmed.org |
| Cancer | Non-small cell lung cancer (NSCLC) cell lines | Concentration- and time-dependent decrease in cell viability and colony growth; reduction of tumor xenograft growth in mice. | mdpi.com |
| Cancer | Human cervical cancer cell lines | Decreased cell viability in a concentration-dependent manner. | tjpr.org |
| Mitochondrial Disease | Patients with primary mitochondrial disorders | Significant decreases in blood lactate, pyruvate, and alanine; improved indices of brain oxidative metabolism. | neurology.org |
| Mitochondrial Disease | Children with PDC deficiency | Decreased blood and cerebrospinal fluid lactate concentrations. | researchgate.net |
| Hypoglycemic Injury | Animal model of insulin-induced hypoglycemia | Reduced oxidative stress, microglial activation, and neuronal death in the hippocampus. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
sodium;2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Sodium;2,2 Dichloroacetate Action in Cellular Systems
Pyruvate (B1213749) Dehydrogenase Kinase Inhibition and Pyruvate Dehydrogenase Complex Activation
The primary molecular target of DCA is pyruvate dehydrogenase kinase (PDK). tocris.comrndsystems.comselleck.co.jptargetmol.com PDK is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that act as key regulators of the pyruvate dehydrogenase complex (PDC). nih.govwiley.com The PDC is a large, mitochondrial multi-enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, a critical step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. wiley.com
Differential Inhibition of Pyruvate Dehydrogenase Kinase Isoforms (PDK1, PDK2, PDK3, PDK4)
DCA does not inhibit all PDK isoforms with the same potency. Research indicates a differential sensitivity among the isoforms, with the general order of inhibition being PDK2 > PDK4 > PDK1 > PDK3. mdpi.comaacrjournals.org This means that PDK2 is the most sensitive to inhibition by DCA, while PDK3 is the least sensitive. mdpi.com For instance, the half-maximal inhibitory concentration (IC50) values for DCA have been reported to be 183 µM for PDK2 and 80 µM for PDK4. selleck.co.jptargetmol.com This differential inhibition is significant because the expression of PDK isoforms varies across different tissues and cell types, which may influence the cellular response to DCA treatment. mdpi.com Studies have shown that DCA can reduce the abundance of PDK1 in breast and prostate cancer cells, and both PDK1 and PDK2 in skeletal muscle cells. mdpi.com This isoform-specific effect suggests that the pharmacological impact of DCA can differ depending on the specific PDK isoenzyme profile of the cells. mdpi.com
Table 1: Differential Inhibition of PDK Isoforms by DCA
| PDK Isoform | Sensitivity to DCA Inhibition | IC50 Values |
|---|---|---|
| PDK1 | Less Sensitive | Ki ~1 mM aacrjournals.org |
| PDK2 | Most Sensitive | IC50 = 183 µM selleck.co.jptargetmol.com, Ki ~0.2 mM aacrjournals.org |
| PDK3 | Least Sensitive | Ki ~8 mM aacrjournals.org |
| PDK4 | More Sensitive | IC50 = 80 µM selleck.co.jptargetmol.com |
Modulation of Pyruvate Dehydrogenase Complex Phosphorylation and Activity
The activity of the pyruvate dehydrogenase complex (PDC) is regulated by reversible phosphorylation. wiley.com PDKs inactivate the PDC by phosphorylating specific serine residues on the E1α subunit of the complex. wiley.comnih.gov DCA, by inhibiting PDK, prevents this phosphorylation event. medchemexpress.com This leads to the dephosphorylation of the PDC, primarily by the action of pyruvate dehydrogenase phosphatases (PDPs), which restores the complex's activity. wiley.com
The activation of PDC by DCA has been demonstrated in various cell types. For example, treatment with DCA leads to a decrease in the phosphorylation of PDH in human macrophages and breast cancer cells. nih.govfrontiersin.org This activation of PDC is a critical step in DCA's mechanism of action, as it facilitates the conversion of pyruvate to acetyl-CoA, thereby channeling glucose-derived carbon into the mitochondria for oxidation. medchemexpress.comthno.org
Mitochondrial Metabolic Reprogramming
By activating the pyruvate dehydrogenase complex, DCA triggers a significant shift in cellular metabolism, moving from a state of high glycolysis to increased oxidative phosphorylation. tocris.comrndsystems.comresearchgate.net This metabolic reprogramming has profound implications for cellular function.
Promotion of Oxidative Phosphorylation Over Glycolysis
In many rapidly proliferating cells, including cancer cells, there is a metabolic preference for glycolysis even in the presence of sufficient oxygen, a phenomenon known as the Warburg effect. aacrjournals.org These cells convert a large portion of glucose-derived pyruvate into lactate (B86563) rather than oxidizing it in the mitochondria. aacrjournals.org DCA effectively reverses this metabolic state. aacrjournals.orgnih.gov By activating PDC, DCA promotes the entry of pyruvate into the tricarboxylic acid (TCA) cycle in the form of acetyl-CoA. thno.orgresearchgate.net This leads to an increase in mitochondrial respiration and oxidative phosphorylation, the more efficient pathway for ATP production. researchgate.netplos.org This shift from glycolysis to oxidative phosphorylation has been observed in various cell types, including cholangiocarcinoma cells and breast cancer cells, following DCA treatment. plos.orgnih.govnih.gov
Reversal of the Warburg Effect
The Warburg effect is a hallmark of many cancer cells and is characterized by elevated glycolysis and lactate production, even under aerobic conditions. aacrjournals.org This metabolic phenotype is thought to provide a growth advantage to tumor cells. DCA's ability to inhibit PDK and activate PDC directly counteracts the Warburg effect. aacrjournals.orgnih.gov By shunting pyruvate away from lactate production and towards mitochondrial oxidation, DCA reduces the high rate of glycolysis characteristic of these cells. aacrjournals.org This reversal of the Warburg effect has been demonstrated in various cancer cell lines, where DCA treatment leads to decreased lactate production and a shift towards glucose oxidation. aacrjournals.orgaacrjournals.org
Alterations in Tricarboxylic Acid Cycle (Krebs Cycle) Intermediates
The increased flux of acetyl-CoA into the TCA cycle, driven by DCA-mediated PDC activation, can lead to changes in the levels of TCA cycle intermediates. nih.gov The TCA cycle is a central hub of cellular metabolism, providing precursors for biosynthesis and reducing equivalents for ATP production. mdpi.com
Studies in human muscle have shown that DCA can reduce the pool size of TCA cycle intermediates at rest by increasing the flux through PDC and diverting pyruvate away from anaplerotic pathways that replenish these intermediates. nih.gov However, during exercise, the net increase in muscle TCAI was higher in the DCA trial, suggesting a complex interplay between substrate supply and enzymatic activity. nih.gov In the heart, DCA-mediated PDH activation has been shown to increase the acetyl-CoA pool, which can lead to hyperacetylation of histones, suggesting a link between metabolic changes and epigenetic remodeling. nih.gov The specific alterations in TCA cycle intermediates can vary depending on the cell type and metabolic state. For instance, in pro-inflammatory macrophages, there is an increase in citrate (B86180) and a decrease in isocitrate. encyclopedia.pub
Reactive Oxygen Species Generation and Redox Homeostasis Modulation
Sodium;2,2-dichloroacetate (DCA) has been shown to influence the generation of reactive oxygen species (ROS) and modulate the redox homeostasis within cells. mdpi.commedchemexpress.comoncotarget.com Treatment with DCA can lead to an increase in ROS production, which can, in turn, trigger pro-apoptotic changes in cancer cells. mdpi.comselleck.co.jp This increase in ROS is often linked to the promotion of oxidative metabolism within the mitochondria. mdpi.commedchemexpress.com
Studies have demonstrated that DCA can cause a concentration- and time-dependent increase in the production of superoxide (B77818) anions and nitric oxide in mitochondria. mdpi.com The enhanced generation of ROS is considered a key factor in DCA's ability to affect cell growth and viability. mdpi.commedchemexpress.com In some cancer cell lines, the cytotoxic effect of DCA is attributed to the unbalancing of cellular redox homeostasis, leading to an overproduction of reactive species. oncotarget.com This is supported by findings that the increase in ROS can be sensitive to N-acetyl cysteine (NAC), a known antioxidant. oncotarget.com
The impact of DCA on redox balance can also involve the modulation of antioxidant enzymes. For instance, in sarcoma 37 cells, DCA treatment resulted in reduced activities of total superoxide dismutase (SOD), particularly the manganese-dependent form (Mn-SOD), catalase (Cat), and glutathione (B108866) peroxidase (GP), along with a significant decrease in reduced glutathione (GSH) content. nih.gov This reduction in antioxidant capacity occurs alongside an intensification of lipid peroxidation, indicating a shift towards a pro-oxidative state. nih.gov
Table 1: Effect of DCA on ROS Generation and Redox Homeostasis
| Cellular System | Observed Effect | Reference |
|---|---|---|
| Cancer Cells | Increased ROS generation, leading to pro-apoptotic changes. mdpi.comselleck.co.jp | mdpi.com, selleck.co.jp |
| Zebrafish Mitochondria | Concentration- and time-dependent increase in superoxide anion and nitric oxide production. mdpi.com | mdpi.com |
| Oral Squamous Carcinoma Cells | N-acetyl cysteine (NAC)-sensitive increase in intracellular ROS. oncotarget.com | oncotarget.com |
| Sarcoma 37 Cells | Reduced activity of antioxidant enzymes (SOD, Cat, GP) and decreased GSH content. nih.gov | nih.gov |
Intracellular pH Regulation and Acidosis Mitigation
DCA is known to play a role in regulating intracellular pH (pHi) and mitigating acidosis, primarily through its impact on lactate metabolism. mdpi.commdpi.comnih.gov By inhibiting pyruvate dehydrogenase kinase (PDK), DCA promotes the conversion of pyruvate into acetyl-CoA, thereby shifting metabolism from glycolysis towards oxidative phosphorylation. mdpi.commdpi.comadipogen.com This metabolic shift leads to a reduction in the production of lactic acid, which is a major contributor to intracellular and extracellular acidity in certain pathological conditions like cancer. mdpi.commdpi.com
The reduction in lactate levels can lead to an increase in intracellular pH. nih.gov This effect has been exploited in the treatment of congenital lactic acidosis, where DCA has been shown to blunt the postprandial increase in circulating lactate. researchgate.netnih.gov In the context of post-ischemic hearts, DCA has been observed to significantly increase the rate of pHi recovery from acidosis by stimulating glucose oxidation and decreasing proton production from uncoupled glucose metabolism. jacc.org
However, the effect of DCA on pHi can be complex. While reducing lactate production tends to increase pHi, DCA has also been reported to decrease the expression of monocarboxylate transporters and V-ATPase, which could lead to a reduction in pHi, particularly in tumor cells that express high levels of these transporters. nih.gov Some studies suggest that the decrease in pHi produced by a single dose of DCA is about one-third of that produced by a Na+/H+ exchanger (NHE1) inhibitor in a glioblastoma model. mdpi.com
Table 2: DCA's Influence on Intracellular pH and Acidosis
| Condition | Effect of DCA | Mechanism | Reference |
|---|---|---|---|
| Lactic Acidosis | Decreased lactic acid generation. mdpi.comunivr.itacpjournals.org | Inhibition of PDK, shifting metabolism from glycolysis to oxidative phosphorylation. mdpi.commdpi.comadipogen.com | mdpi.com, univr.it, acpjournals.org |
| Congenital Lactic Acidosis | Blunted postprandial increase in circulating lactate. researchgate.net | Activation of the pyruvate dehydrogenase complex. nih.gov | researchgate.net |
| Post-Ischemic Heart | Accelerated recovery of intracellular pH. jacc.org | Increased glucose oxidation and decreased H+ production. jacc.org | jacc.org |
Elucidation of Other Proposed Molecular Targets and Associated Signaling Pathways
Beyond its primary role as a PDK inhibitor, DCA has been found to interact with several other molecular targets, influencing a variety of signaling pathways.
Sodium-Potassium-2 Chloride Cotransporter (NKCC1) Expression Regulation
DCA has been identified as an inhibitor of the Na+-K+-2Cl− cotransporter (NKCC). mdpi.commedchemexpress.com Specifically, it has been shown to regulate the expression of NKCC1. mdpi.comnih.gov Studies in rats have demonstrated that DCA treatment can lead to a significant decrease in the RNA expression of NKCC1 in thymocytes. nih.govresearchgate.net This effect appears to be gender-related, with a significant decrease observed in gonad-intact and castrated male rats, but not in females. researchgate.netmedchemexpress.com The inhibition of NKCC1 can lead to a reduced intracellular chloride concentration, which is an important factor in cell proliferation and apoptosis. mdpi.comnih.gov
ATP-Binding Cassette (ABC) Transporters Modulation
DCA can modulate the expression of ATP-binding cassette (ABC) transporters, which are known to be involved in multidrug resistance in cancer cells. nih.govnih.gov A metabolic shift towards oxidative phosphorylation induced by DCA has been shown to reduce the expression of ABCB1, ABCC1, ABCC5, and ABCG2 in wild-type p53-expressing cells. nih.gov This effect was also observed in vivo in animal models. nih.gov Conversely, in cells with mutated or null p53, DCA treatment increased the expression of these same transporters. nih.gov The regulation of ABC transporters by DCA appears to be mediated through the ERK5/MEF2 pathway, depending on the p53 status of the cells. nih.gov
Influence on De Novo Coenzyme A Synthesis
Research has revealed that DCA can influence the de novo biosynthesis of Coenzyme A (CoA). mdpi.comnih.gov In ovarian cancer cell lines, treatment with DCA led to a marked depletion of intracellular pantothenate, a precursor for CoA, and a simultaneous increase in CoA levels. nih.govresearchgate.net This suggests that DCA can stimulate the de novo synthesis of CoA. nih.govresearchgate.net High concentrations of CoA can be toxic to cells, and this metabolic effect may contribute to the cytotoxic effects of DCA. nih.govresearchgate.net The aggravation of DCA toxicity can be linked to the induction of cytosolic CoA biosynthesis. mdpi.com
Modulation of Voltage-Gated Potassium Channels (Kv1.5)
DCA has been shown to modulate the function and expression of voltage-gated potassium channels, specifically Kv1.5. ahajournals.org These channels are crucial for regulating the membrane potential in various cell types, including pulmonary artery smooth muscle cells. ahajournals.orgphysiology.org In a model of chronic hypoxic pulmonary hypertension, DCA was found to enhance the expression and function of Kv channels. ahajournals.org The Kv1.5 channel, encoded by the KCNA5 gene, is a key regulator of resting membrane potential and cellular excitability. portico.org Its modulation by various factors can significantly impact cellular processes like contraction and proliferation. ahajournals.orgportico.org
Table 3: Other Molecular Targets of this compound
| Target | Effect | Cellular Context | Reference |
|---|---|---|---|
| NKCC1 | Decreased RNA expression. nih.govresearchgate.net | Rat thymocytes (gender-dependent). researchgate.netmedchemexpress.com | nih.gov, researchgate.net |
| ABC Transporters | Reduced expression in wild-type p53 cells; increased expression in mutant/null p53 cells. nih.gov | Cancer cells. nih.gov | nih.gov |
| De Novo CoA Synthesis | Increased biosynthesis, leading to CoA accumulation. nih.govresearchgate.net | Ovarian cancer cells. nih.govresearchgate.net | nih.gov, researchgate.net |
Impact on Cellular Bioenergetics and Substrate Utilization
A direct consequence of DCA's action is a significant reduction in lactate production. dcaguide.orgdcaguide.orgdcaguide.org With the PDH complex activated, less pyruvate is available in the cytosol for conversion to lactate by the enzyme lactate dehydrogenase (LDH). mdpi.com This leads to decreased levels of intracellular lactate and a reduction in its release into the extracellular environment. mdpi.comccnm.edu This effect has been observed in various cell types, including breast cancer and melanoma cells, where DCA treatment markedly reduces extracellular lactate concentrations. mdpi.comdcaguide.org By preventing lactate accumulation, DCA can alter the tumor microenvironment, which is often characterized by metabolic acidosis due to lactate overproduction. nih.gov
The impact of DCA on cellular energy status, specifically ATP synthesis, can be complex and cell-type dependent. nih.gov By promoting oxidative phosphorylation, a highly efficient process that generates approximately 30-36 molecules of ATP per molecule of glucose, DCA has the potential to increase cellular energy production compared to the 2 ATP molecules generated via glycolysis. oncotarget.comccnm.edu Studies in preclinical models have shown that DCA can restore downregulated pyruvate dehydrogenase activity and increase ATP production in key organs. wikipedia.org
However, in some cancer cell lines, the response is different. Despite activating PDH, DCA has been observed to cause reduced mitochondrial oxygen consumption and a suppression of ATP synthesis. mdpi.comnih.govacs.org This may be because forcing cells that are "hardwired" for glycolysis to rely on oxidative phosphorylation can lead to mitochondrial stress, increased production of reactive oxygen species (ROS), and ultimately, an energetic collapse. acs.orgnih.gov For example, in melanoma cells, treatment with DCA was shown to reduce ATP levels. dcaguide.org This suggests that the effect of DCA on ATP synthesis is not uniform and depends on the specific metabolic phenotype of the cell. nih.govmdpi.com
| Bioenergetic Parameter | Effect of DCA Exposure | Underlying Mechanism | References |
|---|---|---|---|
| Glucose Oxidation | Increase | Inhibition of PDK leads to activation of PDH, shunting pyruvate into the TCA cycle. | mdpi.comrndsystems.complos.org |
| Glycolysis | Decrease | Increased oxidative phosphorylation can allosterically inhibit key glycolytic enzymes. | dcaguide.orgdcaguide.org |
| Lactate Production | Decrease | Less pyruvate is available in the cytosol for conversion to lactate. | mdpi.comccnm.edudcaguide.org |
| ATP Synthesis | Variable (Increase or Decrease) | Can increase via efficient oxidative phosphorylation or decrease due to mitochondrial stress in adapted cells. | oncotarget.comdcaguide.orgwikipedia.orgmdpi.com |
DCA has been shown to influence glycogen (B147801) metabolism, particularly in hepatocytes. oup.com Research indicates that DCA treatment leads to a dose-dependent accumulation of glycogen in liver cells. oup.comnih.govosti.gov This glycogenic effect appears to occur through a mechanism that is independent of insulin. oup.comoup.com Instead, the process is dependent on the activation of phosphatidylinositol 3-kinase (PI3K), as inhibitors of PI3K completely block the DCA-induced glycogen accumulation. oup.comoup.com Further investigation suggests that the buildup of glycogen is not solely due to increased synthesis but is also significantly related to a decreased rate of glycogen degradation (glycogenolysis). nih.govosti.gov In rat muscle tissue, DCA was found to inhibit glycolysis while simultaneously augmenting insulin-stimulated glycogen synthesis. nih.gov
Regulation of Cellular Proliferation and Viability
By altering cellular metabolism, DCA can significantly impact cell growth and survival, often with a degree of selectivity for cancer cells over non-cancerous cells. mdpi.comdcaguide.org Numerous studies have demonstrated that DCA treatment leads to a marked decrease in the proliferation and viability of various cancer cell lines. nih.govmdpi.comnih.gov In some contexts, this is a cytostatic effect, where cell growth is halted, rather than a directly cytotoxic, or cell-killing, effect. mdpi.comnih.gov
The reduction in proliferation is frequently associated with an induction of cell-cycle arrest. nih.govdcaguide.org Depending on the cell type, DCA can cause cells to accumulate in the G1 or G2-M phases of the cell cycle. nih.govresearchgate.netthedcasite.comresearchgate.net For example, in colorectal cancer cells, DCA was shown to cause a decrease in proliferation associated with G2 phase cell-cycle arrest. nih.gov In prostate cancer cells, a G1 arrest was observed. thedcasite.com However, the effect is not universal across all cell types and can be cell-line dependent. dcaguide.org
| Cell Type/Line | Effect on Proliferation | Observed Cell Cycle Arrest | References |
|---|---|---|---|
| Colorectal Cancer Cells | Decrease | G2 Arrest | nih.gov |
| Prostate Cancer Cells (PC-3) | Decrease | G1 Arrest | nih.govthedcasite.com |
| Glioblastoma Cells (U87, U251, RN1) | Decrease | G2-M Arrest | researchgate.netresearchgate.net |
| Pancreatic Cancer Cells (PANC-1, BXPC-3) | Decrease (Cytostatic) | Not specified | mdpi.comnih.gov |
| Endometrial Cancer Cells (RL95-2) | Decrease | G0/G1 Arrest | dcaguide.org |
| Endometrial Cancer Cells (AN3CA) | Increase | - | dcaguide.org |
Induction of Programmed Cell Death Pathways
The metabolic shift from glycolysis to glucose oxidation induced by DCA can trigger programmed cell death, or apoptosis, in susceptible cells. mdpi.comrndsystems.comnih.gov This pro-apoptotic effect is mediated through several interconnected downstream pathways. dcaguide.org
One key mechanism involves the mitochondria. Cancer cells often exhibit a hyperpolarized mitochondrial membrane potential, which contributes to apoptosis resistance. mdpi.com DCA's promotion of oxidative phosphorylation can decrease this hyperpolarization, leading to the opening of mitochondrial transition pores. nih.gov This allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. dcaguide.orgnih.gov Studies have shown that DCA can induce the activation of key executioner caspases, including caspase-3 and caspase-9. nih.govnih.govingentaconnect.com
Furthermore, the increased mitochondrial activity can lead to an enhancement of reactive oxygen species (ROS) production. mdpi.comnih.govnih.gov While ROS are normal byproducts of metabolism, excessive levels can cause oxidative stress and damage to cellular components, serving as a trigger for apoptosis. dcaguide.org
DCA has also been shown to modulate the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. nih.govthedcasite.com Treatment with DCA can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family, tipping the scale towards cell death. nih.govthedcasite.com
It is important to note that the apoptotic response to DCA is context-dependent. In some instances, particularly under hypoxic (low oxygen) conditions, DCA has been reported to have a cytoprotective effect, decreasing apoptosis in certain colon cancer cells. researchgate.netnih.gov Additionally, some studies have found that DCA can suppress cell growth without inducing significant apoptosis, indicating that other mechanisms like cell-cycle arrest or autophagy may be dominant in those scenarios. nih.govspandidos-publications.com
| Apoptotic Mediator | Effect of DCA Exposure | Downstream Consequence | References |
|---|---|---|---|
| Mitochondrial Membrane Potential | Decrease (Depolarization) | Release of cytochrome c and other pro-apoptotic factors. | thedcasite.comnih.gov |
| Reactive Oxygen Species (ROS) | Increase | Induction of oxidative stress, contributing to apoptosis initiation. | mdpi.comnih.govdcaguide.org |
| Caspase-3 and Caspase-9 | Activation | Execution of the apoptotic program, leading to cell death. | nih.govnih.govingentaconnect.com |
| Bcl-2 Family Proteins | Modulation | Shifts the balance towards pro-apoptotic members (e.g., increased Bax). | nih.govthedcasite.com |
Caspase-Dependent Apoptosis Pathways
This compound (DCA) has been shown to induce programmed cell death, or apoptosis, through pathways dependent on caspases, a family of protease enzymes essential for this process. In various cancer cell lines, exposure to DCA leads to the activation of these apoptotic pathways. For instance, in colorectal cancer cells, DCA treatment results in a dose-dependent increase in the apoptotic cell population, an effect that is significantly more pronounced in cancerous cells than in non-cancerous cell lines. dcaguide.orgresearchgate.net The apoptotic effect in metastatic LoVo colorectal cancer cells was particularly notable, with a tenfold increase in apoptotic cells after 48 hours of treatment. dcaguide.org
| Cell Line | Observation | Reference |
| LoVo (colorectal cancer) | Ten-fold increase in apoptotic cells after 48h DCA treatment. | dcaguide.org |
| HT29 (colorectal cancer) | Seven-fold increase in apoptotic cells after 48h DCA treatment. | dcaguide.org |
| SW480 (colorectal cancer) | Five-fold increase in apoptotic cells after 48h DCA treatment. | dcaguide.org |
| MCF7 (breast cancer) | Synergistic, exclusively caspase-dependent apoptosis when combined with metformin. | nih.gov |
| Non-cancerous cells | Minimal apoptosis induced by DCA treatment. | dcaguide.org |
Mitochondrial Permeability Transition Pore Modulation
The mitochondrial permeability transition pore (mPTP) is a multiprotein complex in the mitochondrial membrane that, when opened for prolonged periods, can lead to mitochondrial swelling, membrane potential collapse, and ultimately, cell death. nih.govmdpi.com this compound can modulate the activity of the mPTP. Research indicates that DCA's influence on the mPTP is linked to its effects on mitochondrial reactive oxygen species (ROS) production and its interaction with components of the pore complex, such as the voltage-dependent anion-selective channel (VDAC). nih.gov
In a study on diabetic cardiomyopathy, DCA treatment was found to influence ROS levels and downregulate the expression of VDAC1 and VDAC3. nih.gov This modulation was associated with changes in the mitochondrial resistance to calcium overload, a key trigger for mPTP opening. nih.gov The transient, regulated opening of the mPTP is a physiological process for releasing calcium from the mitochondrial matrix, but its unregulated, sustained opening is a critical step in some pathways of cell death. nih.govmdpi.com By altering the metabolic state of the mitochondria—shifting from glycolysis towards oxidative phosphorylation—DCA indirectly affects the factors that regulate mPTP opening, such as the mitochondrial membrane potential and ROS levels. nih.govmusc.edu In colorectal cancer cells, for example, DCA treatment was shown to reduce the high intrinsic mitochondrial membrane potential, a condition that can influence the sensitivity of the mPTP to opening signals. dcaguide.orgnih.gov
| Condition | Effect of DCA on Mitochondria | Key Findings Related to mPTP | Reference |
| Diabetic Myocardium | Downregulated VDAC1 and VDAC3 | Influenced ROS levels and calcium uptake regulation, suggesting mPTP modulation. | nih.gov |
| Colorectal Cancer Cells | Reduced high mitochondrial membrane potential (ΔΨm). | Altered a key factor that regulates mPTP sensitivity. | dcaguide.orgnih.gov |
Cell Cycle Progression and Arrest
This compound has been demonstrated to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This effect is a significant component of its anti-proliferative action, particularly in cancer cells. In various cancer cell types, DCA treatment causes a halt in the cell cycle, preventing cells from dividing and proliferating. nih.govresearchgate.net
Specifically, in colorectal cancer cells, DCA was found to induce a significant G2 phase arrest after 48 hours of treatment. researchgate.netnih.gov In contrast, studies on glioblastoma cells and gastric cancer cells showed that DCA promoted cell cycle arrest in the G1 phase. researchgate.net This differential effect on cell cycle checkpoints may be dependent on the cell type and its specific molecular characteristics. The arrest is often accompanied by a decrease in the expression of proteins that promote cell proliferation, such as Proliferating Cell Nuclear Antigen (PCNA). musc.edu Notably, this cell-cycle arrest appears to be selective for cancer cells, with minimal effects observed in non-cancerous cell lines at similar concentrations. researchgate.netnih.gov
| Cell Type | Phase of Cell Cycle Arrest | Reference |
| HT29 (colorectal cancer) | G2 phase | nih.gov |
| Glioblastoma cells (U87, U251, RN1) | G1 phase | researchgate.net |
| Gastric cancer cells | G1 phase | researchgate.net |
| A549 (lung cancer) | G0 phase | musc.edu |
| Non-cancerous cells (293, HB2) | No effect on cell-cycle profile | nih.gov |
Mitochondrial Network Dynamics, Morphology, and Biogenesis
Mitochondria are dynamic organelles that constantly undergo fusion and fission, processes that are critical for maintaining mitochondrial health and function. biorxiv.org this compound exposure can significantly alter these dynamics, leading to profound changes in the morphology of the mitochondrial network. In human neuroblastoma cells, DCA treatment induced remodeling of the mitochondrial network, resulting in shorter and more fragmented filaments. nih.gov This shift towards a fragmented morphology was associated with a decrease in the expression of key proteins involved in mitochondrial dynamics, such as FIS1 and OPA1, as well as proteins involved in mitophagy (a process of selective mitochondrial degradation), like PARKIN. nih.gov
Similarly, in pancreatic cancer cell lines, DCA treatment was associated with a prevalent fragmented mitochondrial structure rather than an interconnected one. nih.gov Despite these morphological changes and a decrease in mitochondrial respiration, DCA was observed to increase the mitochondrial DNA (mtDNA) copy number in these cells. nih.gov This may represent a compensatory mechanism in response to mitochondrial dysfunction. The enhanced production of ROS in DCA-treated cells could trigger this organelle quality control pathway to remove damaged mitochondria. nih.gov
| Cell Line | Effect on Mitochondrial Morphology | Effect on Mitochondrial Biogenesis/Dynamics Proteins | Reference |
| SH-SY5Y (neuroblastoma) | Shorter, more fragmented filaments. | Decrease in FIS1, OPA1, and PARKIN expression. | nih.gov |
| PANC-1 (pancreatic cancer) | Prevalent fragmented structure. | Increased mtDNA copy number; increased LC3B-II (mitophagy marker). | nih.gov |
| BXPC-3 (pancreatic cancer) | Basal fragmented phenotype. | Increased mtDNA copy number; reduced Drp1 (fission factor). | nih.gov |
Modulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Expression and Activity
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions, often found in solid tumors. nih.gov It plays a crucial role in the metabolic reprogramming of cancer cells by upregulating genes involved in glycolysis, including pyruvate dehydrogenase kinase (PDK). nih.gov this compound has been shown to modulate the expression and activity of HIF-1α.
Several studies suggest that DCA can promote the degradation of HIF-1α, which in turn leads to a decrease in the expression of its target genes, such as PDK1. mdpi.com This action helps to counteract the metabolic shift towards glycolysis that is characteristic of many cancers. However, the relationship between DCA and HIF-1α is complex and can be cell-type dependent. mdpi.comciteab.com For instance, while DCA reduced HIF-1α protein abundance in some cancer cells, it slightly increased its levels in L6 myotubes. mdpi.com The effectiveness of DCA can be influenced by the hypoxic state of the cell. Under hypoxic conditions, the combination of DCA and metformin, which is additive in normoxia, can become antagonistic, potentially due to DCA's interference with metformin's ability to suppress HIF-1α activation. mdpi.com Furthermore, targeting HIF-1α appears to be a prerequisite for the cell-killing effects of DCA and metformin, as HIF-1α activation can suppress the therapeutic effects of these drugs. nih.gov In some colorectal cancer cells, DCA treatment under hypoxic conditions was found to be cytoprotective, possibly through HIF-1α dependent pathways. nih.gov
Cellular and Subcellular Responses to Sodium;2,2 Dichloroacetate Exposure
p53 Pathway Component Regulation (e.g., MDM2, p21, PUMA)
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly controlled by a network of proteins, including the murine double minute 2 (MDM2) homolog, the cyclin-dependent kinase inhibitor p21, and the p53 upregulated modulator of apoptosis (PUMA). Exposure to sodium;2,2-dichloroacetate has been shown to modulate these components, although the specific effects can be context- and cell-type-dependent.
Research indicates that the impact of this compound on the p53 pathway is not uniform across all cell types. In some instances, its cellular effects are mediated through a p53-dependent mechanism, while in others, a p53-independent pathway is observed. researchgate.netnih.gov For example, this compound has been found to enhance chemosensitivity in breast cancer cells with wild-type p53. nih.gov Conversely, in anaplastic thyroid cancer cells, it was reported to inhibit cell proliferation through a p53-independent mechanism. researchgate.net
The regulation of p53's downstream targets is a key aspect of this compound's mechanism of action. Studies have specifically highlighted the modulation of PUMA and p21.
The pro-apoptotic protein PUMA, a direct transcriptional target of p53, has been identified as a key mediator of apoptosis induced by this compound in several cancer cell lines. nih.govwikipedia.org In endometrial cancer cells that underwent apoptosis in response to treatment, a significant increase in PUMA mRNA transcripts was observed, suggesting the involvement of a p53-PUMA-mediated mechanism. nih.gov This upregulation of PUMA is consistent with the induction of apoptosis through the mitochondrial pathway. dcaguide.org
The cyclin-dependent kinase inhibitor p21, another important downstream target of p53, is also affected by this compound. In a study on a human anaplastic thyroid cancer cell line, treatment led to an increase in pro-apoptotic proteins, including p21. researchgate.net The upregulation of p21 is typically associated with cell cycle arrest. However, the interplay is complex, as other studies have shown that this compound can synergize with other agents in p21-deficient cells, indicating that its effects are not solely dependent on p21 induction. musc.edu
While direct studies on the effect of this compound on the p53 regulator MDM2 are limited, the protein plays a crucial role in the p53 signaling pathway. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus acting as a negative regulator. nih.gov Modulation of p53 activity by this compound implicitly involves this regulatory axis. For instance, in colorectal cancer, this compound was found to restore chemosensitivity to fluorouracil through a pathway involving p53. nih.gov Such p53-mediated responses are inherently linked to the regulatory function of MDM2.
The following table summarizes research findings on the effects of this compound on key p53 pathway components in various cell lines.
Interactive Data Table: Effect of this compound on p53 Pathway Components
| Cell Line Type | Component | Observed Effect | Reference |
| Endometrial Cancer (AN3CA, Ishikawa, KLE, etc.) | PUMA | Increased mRNA abundance | nih.gov |
| Anaplastic Thyroid Cancer (8505C) | p21 | Increased protein levels | researchgate.net |
| Anaplastic Thyroid Cancer (8505C) | p53 | Proliferation inhibited via p53-independent pathway | researchgate.net |
| Breast Cancer (MCF7 - wild-type p53) | p53 | Enhanced chemosensitivity via p53-dependent pathway | nih.gov |
| Colorectal Cancer | p53 | No induction observed in some cell lines | dcaguide.org |
| Colorectal Cancer (HCT116) | p53 | Restored chemosensitivity through a p53-mediated pathway | nih.gov |
Preclinical Investigations of Sodium;2,2 Dichloroacetate Efficacy and Mechanisms
In Vitro Cellular Model Systems Research
Heterogeneity of Responses Across Diverse Cell Lines
Preclinical in vitro research has revealed a notable heterogeneity in the response of various cancer cell lines to sodium;2,2-dichloroacetate. This variability underscores the influence of cellular and genetic context on the compound's efficacy.
Studies have shown that this compound can induce a concentration- and time-dependent decrease in cell viability across different cancer types. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and LNM35, the half-maximal inhibitory concentration (IC50) at 48 hours was found to be approximately 25 mM for both. nih.govmdpi.com Similarly, investigations into colorectal cancer cell lines, including SW620, LS174t, LoVo, and HT-29, reported IC50 values in the range of 30–50 mM after 48 hours of treatment. mdpi.com However, other studies have found the compound to be relatively inactive in a broader panel of tumor cell lines, with IC50 values ranging from 17 to 40 mM, irrespective of the tissue of origin. musc.edu
The sensitivity to this compound is not uniform even within the same cancer type. For example, in breast cancer, cell lines such as MCF-7, T-47D, and 13762 MAT exhibited a 60–80% decrease in cell number after four days of treatment, whereas the 4T1 cell line was insensitive. anticancerfund.org Research on melanoma cell lines also showed a range of sensitivities, with IC50 values between 9 and 38 mM. youtube.com This differential response suggests that the underlying genetic and metabolic makeup of the cancer cells plays a crucial role in determining their susceptibility. mdpi.com For example, the genetic background of cancer cells can influence the cell death pathway induced by the treatment. mdpi.com
Interestingly, some non-cancerous cell lines have also shown sensitivity to the compound, challenging the notion of its cancer-selective activity in some in vitro settings. musc.edu
| Cell Line | Cancer Type | Reported IC50 (mM) | Source |
|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | ~25 | nih.govmdpi.com |
| LNM35 | Non-Small Cell Lung Cancer | ~25 | nih.govmdpi.com |
| HCT116 p53(-/-) | Colorectal Carcinoma | 28 | nih.gov |
| HCT116 | Colorectal Carcinoma | 40-45 | nih.gov |
| SW620, LS174t, LoVo, HT-29 | Colorectal Cancer | 30-50 | mdpi.com |
| MeWo | Melanoma | 13.3 | youtube.com |
| SK-MEL-2 | Melanoma | 27.0 | youtube.com |
Studies in Mitochondrial DNA-Deficient Cell Models
Research into the mechanism of action of this compound has utilized specialized cell models, particularly those deficient in mitochondrial DNA (mtDNA), known as rho(0) cells. These cells lack a functional mitochondrial respiratory chain and are thus entirely dependent on glycolysis for ATP production, representing an extreme form of the Warburg effect. Current time information in Washington, DC, US.
Studies have demonstrated that this compound exhibits selective activity against these mtDNA-deficient cells. nih.govfrontiersin.org Forcing the metabolic shift from glycolysis towards oxidative phosphorylation in cells with a defective electron transport chain appears to confer selective toxicity. nih.govfrontiersin.org Research showed that rho(0) cells were 3 to 5 times more sensitive to the compound than their parental counterparts with intact mitochondria. nih.gov This increased sensitivity in rho(0) cells was linked to an enhanced induction of apoptosis. nih.gov
These findings suggest that the efficacy of this compound is magnified in cells that are "hardwired" to utilize glycolysis due to mitochondrial defects. musc.edunih.gov The compound's ability to push pyruvate (B1213749) into a dysfunctional or absent oxidative phosphorylation pathway appears to be a key mechanism of its selective action in these specific models. musc.edunih.gov
Advanced In Vitro Models (e.g., Organoids, 3D Culture)
To better mimic the complex architecture and microenvironment of solid tumors, researchers have begun to employ advanced in vitro models, such as three-dimensional (3D) spheroids. discovery.csiro.aumdpi.com These models recapitulate key aspects of tumors, including nutrient and oxygen gradients, which are not present in traditional 2D monolayer cultures. discovery.csiro.aumdpi.com
Preclinical investigations have tested the effects of this compound in these more complex systems. One study demonstrated that the combination of this compound with the anti-angiogenic agent bevacizumab significantly reduces tumor growth in in vitro spheroid models of U87-MG glioblastoma. mdpi.com This suggests that the compound can be effective in a 3D environment that more closely resembles an actual tumor.
However, the transition from 2D to 3D models can yield different results. One study noted that a spheroid model of U87 MG glioblastoma did not fully reflect the tumor progression or treatment effects that were observed in an in vivo chicken chorioallantoic membrane (CAM) model, highlighting the complexities of predicting in vivo efficacy from in vitro systems. nih.gov Generally, cells grown in 3D spheroid models tend to show increased resistance to drug treatments compared to their 2D culture counterparts. mdpi.com The use of these advanced models is critical for bridging the gap between preclinical cell culture studies and clinical outcomes. cancerquest.org
In Vivo Animal Model Studies
Effects on Tumor Growth Suppression and Metastatic Progression
In vivo studies using animal models have consistently demonstrated the ability of this compound to suppress the growth of various tumors. In a nude mouse model with A549 lung cancer xenografts, treatment significantly reduced tumor volume by approximately 45%. mdpi.com For the more aggressive LNM35 lung cancer xenografts, a higher concentration of the compound decreased tumor volume by nearly 75%. mdpi.com
Similar effects have been observed in other cancer types. In a neuroblastoma model, the compound was effective in restricting in vivo tumor growth, leading to a dose-dependent delay in the cell cycle and a reduction in tumor volume of up to 55%. canceractive.com Studies on glioblastoma xenografts also showed that treatment could inhibit tumor growth. researchgate.net Furthermore, in a rat model of mammary adenocarcinoma, this compound was found to inhibit primary tumor growth. anticancerfund.org
The impact on metastatic progression is less consistent. In a highly metastatic breast cancer model, the compound caused a significant 58% reduction in the number of lung metastases. anticancerfund.org However, in a study using highly metastatic LNM35 lung cancer cells, it did not inhibit the incidence and growth of lymph node metastases in nude mice. nih.govmdpi.com This was consistent with in vitro findings where the compound failed to inhibit cellular migration and invasion. nih.gov This suggests that while this compound can effectively slow the growth of primary tumors, its effect on the metastatic process may be context-dependent. nih.govanticancerfund.org
| Cancer Type | Animal Model | Primary Outcome | Source |
|---|---|---|---|
| Non-Small Cell Lung Cancer (A549) | Nude Mice | ~45% reduction in tumor volume | mdpi.com |
| Non-Small Cell Lung Cancer (LNM35) | Nude Mice | ~75% reduction in tumor volume | mdpi.com |
| Glioblastoma (U87) | Nude Mice | 54% reduction in tumor volume | researchgate.net |
| Neuroblastoma (SKNBE2) | NOD-SCID Mice | 55% reduction in tumor volume | canceractive.com |
| Metastatic Breast Cancer (13762 MAT) | Rats | 58% reduction in lung metastases | anticancerfund.org |
| Metastatic Lung Cancer (LNM35) | Nude Mice | No significant effect on lymph node metastasis | nih.gov |
Impact on the Tumor Microenvironment and Metabolic Landscape
This compound fundamentally alters the metabolic landscape of tumors by targeting the Warburg effect. mdpi.comresearchgate.net By inhibiting pyruvate dehydrogenase kinase (PDK), it reactivates the pyruvate dehydrogenase (PDH) complex, shifting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. mdpi.com This metabolic switch leads to several significant changes within the tumor microenvironment.
A key consequence is the reduction of lactate (B86563) production, which helps to counteract the acidic microenvironment characteristic of many tumors. frontiersin.orgresearchgate.net An acidic milieu is known to promote tumor invasion and immune evasion, so its reduction can inhibit tumor growth and dissemination. frontiersin.org
The shift to mitochondrial respiration is also associated with an increase in the production of reactive oxygen species (ROS). mdpi.comresearchgate.net While cancer cells typically have low ROS levels to avoid apoptosis, the increased ROS generated by treatment can lead to pro-apoptotic changes and a reduction in cancer cell viability. mdpi.comcanceractive.com
Furthermore, this compound has been shown to have anti-angiogenic properties. It can decrease the angiogenic capacity of endothelial cells in vitro and suppress angiogenesis in vivo. nih.govmdpi.com This effect is potentially mediated through the inhibition of hypoxia-inducible factor-1alpha (HIF-1α), a key regulator of angiogenesis. nih.gov In glioma models, metabolic imaging has confirmed that the compound alters pyruvate metabolism, demonstrating a stronger metabolic response in glioma tissue compared to normal brain tissue.
Neurobiological Applications (e.g., Hypoglycemia-Induced Injury Models)
Preclinical research has explored the neuroprotective potential of this compound in the context of hypoglycemia-induced neuronal injury. In a rat model of insulin-induced severe hypoglycemia, subsequent glucose reperfusion is known to cause a significant wave of neuronal cell death. nih.govnih.gov Studies have shown that treatment with this compound can mitigate this damage. nih.gov
The proposed mechanism involves the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). nih.gov This action is thought to improve mitochondrial function and reduce the production of reactive oxygen species following a hypoglycemic event. nih.govnih.gov
In these preclinical models, administration of this compound was found to significantly reduce several key pathological markers associated with hypoglycemia-induced brain injury. These include a reduction in oxidative stress, decreased activation of microglia (the brain's resident immune cells), and lessened disruption of the blood-brain barrier. nih.govnih.gov The culmination of these effects is a notable decrease in hippocampal neuronal death. nih.gov
The neuroprotective effects were observed in specific regions of the hippocampus, an area of the brain particularly vulnerable to hypoglycemic damage. The following table summarizes the observed effects on neuronal cell death and survival in a preclinical model of hypoglycemia.
Investigations in Models of Systemic Metabolic Dysregulation
The efficacy of this compound has also been investigated in preclinical models of systemic metabolic dysregulation, such as sepsis. Sepsis is characterized by a dysregulated host response to infection, leading to life-threatening organ dysfunction and profound metabolic alterations. nih.gov
In a mouse model of sepsis induced by cecal ligation and puncture (CLP), significant changes in the plasma metabolome were observed, including increased levels of free fatty acids and acylcarnitines, and decreased levels of amino acids and carbohydrates. nih.govbiorxiv.org These alterations indicate a drastic shift in the body's fuel preference. nih.gov
Preclinical studies have demonstrated that administration of this compound can reverse many of these sepsis-induced metabolic disturbances. nih.gov By inhibiting pyruvate dehydrogenase kinase, this compound is thought to restore hepatic fuel metabolism, thereby rescuing the systemic energy imbalance. nih.govbiorxiv.org
Specifically, treatment with this compound in septic mice has been shown to reverse anorexia, energy imbalance, dyslipidemia, and hypoglycemia. nih.govbiorxiv.org A notable finding is the restoration of glycine (B1666218) levels, which are significantly depleted in both the plasma and liver during sepsis. nih.gov The following table details the effects of this compound on various metabolic parameters in a preclinical sepsis model.
Gender-Dependent Pharmacological and Mechanistic Differences in Preclinical Models
Emerging preclinical evidence suggests that the pharmacological effects and underlying mechanisms of this compound can be gender-dependent. nih.govnih.gov These differences have been observed in rodent models, highlighting the importance of considering sex as a biological variable in pharmacological research. nih.gov
One area where gender-dependent effects have been noted is in the thymus, a primary lymphoid organ. In gonad-intact rats, treatment with this compound led to a decrease in thymus weight in both males and females. nih.gov However, this effect was absent in castrated rats of both sexes, suggesting a synergistic interaction between this compound and gonadal hormones. nih.gov
Furthermore, a significant increase in the number of Hassall's corpuscles, which are involved in T-cell differentiation, was observed in the thymus of gonad-intact male rats treated with this compound, an effect not seen in their female counterparts. nih.govnih.gov
At the molecular level, gender-dependent effects have been identified in the expression of the Na-K-2Cl cotransporter 1 (NKCC1) gene (Slc12a2) in the thymus. nih.govnih.gov The following table summarizes the differential effects of this compound on NKCC1 gene expression in male and female rats.
Immunometabolic Modulation in Inflammatory Disease Models
The immunomodulatory properties of this compound have been investigated in various preclinical models of inflammatory diseases. By targeting cellular metabolism, this compound can influence immune cell function and the production of inflammatory mediators.
In a mouse model of skin inflammation induced by phorbol (B1677699) 12-myristate 13-acetate (PMA), oral administration of this compound was shown to modulate the local cytokine environment. dovepress.com While it did not alter the histological severity of the inflammation, it did have a significant impact on the levels of several key cytokines. dovepress.com
Specifically, this compound was found to restore the levels of interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), which were suppressed by PMA-induced inflammation. dovepress.com It also normalized the increased levels of transforming growth factor-beta (TGF-β). dovepress.com Interestingly, it further inhibited the production of the anti-inflammatory cytokine interleukin-10 (IL-10). dovepress.com These findings suggest that this compound can polarize the immune response towards a T helper 1 (Th1) phenotype. dovepress.com
The table below outlines the modulatory effects of this compound on cytokine levels in a preclinical model of skin inflammation.
Synergistic and Integrative Research Approaches with Sodium;2,2 Dichloroacetate
Combination with Other Metabolic Modulators
The therapeutic potential of sodium;2,2-dichloroacetate (DCA) can be amplified through combination with other agents that target distinct but complementary metabolic pathways crucial for cancer cell survival and proliferation. By simultaneously disrupting multiple metabolic dependencies, these combination strategies aim to induce a more profound and durable anti-tumor response.
Monocarboxylate transporters (MCTs) are a family of proteins responsible for transporting monocarboxylates like lactate (B86563) and pyruvate (B1213749) across the cell membrane. nih.gov In the context of cancer, MCTs, particularly MCT1 and MCT4, are crucial for extruding the large amounts of lactate produced during aerobic glycolysis (the Warburg effect), thereby preventing intracellular acidification and maintaining a high glycolytic rate. medchemexpress.com
Research suggests that DCA itself may act as a competitive inhibitor of MCT1. nih.gov This inhibition can interfere with the transport of pyruvate. Studies have demonstrated that in certain cancer cells, treatment with DCA leads to a significant reduction in the rate of pyruvate-to-lactate conversion, a process partially mediated by MCTs. This suggests that part of DCA's anti-cancer effect could be attributed to its ability to modulate MCT function.
Combining DCA with specific MCT inhibitors, such as AZD3965, represents a promising synergistic strategy. researchgate.net DCA's primary action is to inhibit pyruvate dehydrogenase kinase (PDK), which shunts pyruvate into the mitochondria for oxidation. nih.govmdpi.com By simultaneously blocking lactate efflux with an MCT inhibitor, the intracellular environment would become progressively acidic, a condition that is detrimental to cell survival. This dual-pronged attack—forcing mitochondrial respiration with DCA while blocking the primary mechanism for managing glycolytic waste with an MCT inhibitor—could synergistically induce metabolic collapse and cell death in glycolytically dependent tumors. researchgate.net
Concomitant Application with Conventional Therapeutic Modalities
This compound has been extensively investigated for its ability to sensitize cancer cells to standard therapeutic modalities, including chemotherapy and radiation. By modulating the metabolic state of tumor cells, DCA can lower the threshold for cell death induced by these conventional treatments.
Combining different drugs is a recognized strategy to achieve synergistic benefits in cancer therapy, potentially reducing toxicity and overcoming drug resistance. nih.gov Preclinical studies have consistently shown that DCA can enhance the efficacy of a wide range of chemotherapeutic agents across various cancer types. nih.govccnm.edu The mechanisms underlying this synergy are multifaceted and include the induction of metabolic and biochemical alterations that shift the cell's energetic balance, making it more vulnerable to cytotoxic drugs. nih.gov
For instance, in non-small-cell lung cancer (NSCLC), the co-administration of DCA with paclitaxel (B517696) was found to increase the efficiency of cell death by inhibiting autophagy, a protective mechanism that cancer cells can use to survive the stress of chemotherapy. nih.gov Similarly, DCA has been shown to re-sensitize paclitaxel-resistant lung cancer cells to the drug. nih.gov A combination of DCA and paclitaxel significantly suppressed tumor volume in xenograft models compared to paclitaxel alone. nih.gov
Synergy has also been observed with platinum-based drugs. In cholangiocarcinoma cells, DCA enhances cisplatin (B142131) sensitivity by increasing mitochondrial reactive oxygen species (mtROS), which promotes cell cycle arrest. nih.gov In bladder cancer and cervical cancer cell lines, DCA and cisplatin combination treatments resulted in significantly increased cell death compared to either agent alone. researchgate.netmdpi.com The proposed mechanism involves DCA-induced metabolic shifts that make the cells more susceptible to the DNA-damaging effects of cisplatin. mdpi.com
The following table summarizes key research findings on the synergistic effects of DCA with various chemotherapeutic agents.
| Chemotherapeutic Agent | Cancer Type/Model | Observed Synergistic Effect | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Paclitaxel | Non-Small-Cell Lung Cancer (NSCLC) | Increased cell death, suppressed tumor growth in vivo. | Inhibition of protective autophagy. | nih.gov |
| Paclitaxel | Paclitaxel-Resistant Lung Cancer | Restored drug sensitivity, decreased tumor volume in vivo. | Inhibition of glycolysis and P-glycoprotein inactivation. | nih.gov |
| Cisplatin | Cholangiocarcinoma | Increased sensitivity, enhanced cell cycle arrest and apoptosis. | Metabolic reprogramming leading to increased mitochondrial oxidative stress. | nih.gov |
| Cisplatin | Bladder Cancer | Enhanced apoptosis and total cell death. | Increased chemosensitivity through PDK inhibition. | researchgate.net |
| Cisplatin | Cervical Cancer (HeLa cells) | Synergistic growth inhibition. | Shift from glycolysis to glucose oxidation, increasing susceptibility to apoptosis. | mdpi.com |
| Cisplatin | Non-Small-Cell Lung Cancer (LNM35) | Significantly enhanced anti-cancer effect. | Metabolic modulation increasing drug efficacy. | nih.govmdpi.com |
| Doxorubicin | Hepatoma (HCC) | Enhanced efficacy, synergistic reduction in cell survival. | Modulation of glucose metabolism and redox status. | researchgate.net |
| Doxorubicin / Cisplatin | Melanoma (B16F10) | Enhanced cytotoxicity. | DCA-induced mitochondrial damage complements DNA damage by chemotherapeutics. | alliedacademies.org |
| 5-Fluorouracil | Colorectal Cancer | Synergistic antiproliferation and enhanced apoptosis. | Modulation of Bcl-2 family proteins and caspase-3. | researchgate.net |
| Gefitinib / Erlotinib | Non-Small-Cell Lung Cancer (NSCLC) | Additive to synergistic effects on colony growth inhibition. | Enhanced inhibitory effect on cellular viability. | nih.govmdpi.com |
Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic or acquired radioresistance of tumor cells. mdpi.com DCA has emerged as a potential radiosensitizer, capable of increasing the effectiveness of radiation across a variety of cancer models, including glioblastoma, breast, colon, prostate, and esophageal cancers. mdpi.comresearchgate.net The primary mechanisms through which DCA exerts its radiosensitizing effects are linked to its fundamental impact on cellular metabolism.
Key mechanisms of radiosensitization by DCA include:
Increased Production of Reactive Oxygen Species (ROS): Radiotherapy primarily works by generating ROS, which cause lethal DNA damage to cells. mdpi.com DCA, by shifting metabolism from glycolysis to mitochondrial oxidative phosphorylation, significantly increases the baseline level of mitochondrial ROS. ccnm.edumdpi.com This elevated oxidative stress primes the cancer cells, making them more susceptible to the additional ROS generated by radiation, thereby enhancing DNA damage and cell death. mdpi.comresearchgate.net This effect is particularly pronounced in hypoxic (low oxygen) tumor cells, which are notoriously radioresistant. mdpi.com
Reduction of Mitochondrial Reserve Capacity: DCA's metabolic reprogramming can reduce the mitochondrial reserve capacity of cancer cells. mdpi.comresearchgate.net This means the cells have less flexibility to respond to and survive the significant energy stress imposed by radiation-induced damage, pushing them more readily toward apoptosis.
Suppression of DNA Repair: Some studies have indicated that DCA can suppress the DNA repair capacity of cancer cells, further preventing them from recovering from the DNA damage inflicted by radiotherapy. nih.gov
Interplay with Immunomodulatory Agents
The tumor microenvironment is often characterized by high levels of lactic acid due to the Warburg effect. nih.gov This lactate-rich environment is highly immunosuppressive, impairing the function and proliferation of critical anti-tumor immune cells, particularly T cells. nih.gov By inhibiting PDK and reducing lactate production, DCA can directly counter this immunosuppressive mechanism. mdpi.comnih.gov
Research has demonstrated that reducing tumor-derived lactic acid with DCA leads to increased T cell proliferation and cytokine production (such as Interferon-gamma and Interleukin-2), and rescues T cells from apoptosis. nih.govresearchgate.net This suggests that DCA can help restore or enhance anti-tumor immune surveillance.
Furthermore, DCA has been found to have direct immunomodulatory activities. Studies have shown that DCA can modulate cytokine profiles in favor of a T helper 1 (Th1) lymphocyte function, which is critical for effective cell-mediated anti-tumor immunity. nih.govdovepress.com This is achieved primarily through the activation of the Interleukin-12 (B1171171) (IL-12)–Interferon-gamma (IFN-γ) pathway. nih.govnih.gov Specifically, DCA was found to increase the production of IL-12 from macrophages. nih.govdovepress.com IL-12, in turn, is a potent stimulator of IFN-γ production by T cells and Natural Killer (NK) cells. nih.gov This DCA-induced shift toward a Th1 response was associated with enhanced cancer cell killing when tumor cells were co-cultured with immune cells. nih.gov
This interplay suggests that DCA could be combined with immunomodulatory agents, such as checkpoint inhibitors, to create a more robust and sustained anti-tumor immune response. By alleviating the metabolic suppression within the tumor microenvironment and actively promoting a Th1-polarized immune response, DCA could enhance the efficacy of therapies designed to unleash the patient's own immune system against the cancer.
Development of Novel Conjugates and Advanced Drug Delivery Systems
The therapeutic potential of this compound is intrinsically linked to its ability to modulate cellular metabolism. However, challenges related to its bioavailability, cellular uptake, and targeted delivery to its site of action within the mitochondria have spurred the development of innovative drug delivery strategies. Researchers are actively exploring novel conjugates and advanced drug delivery systems to enhance the efficacy and specificity of dichloroacetate (B87207), thereby amplifying its therapeutic effects while minimizing potential off-target interactions. These approaches aim to overcome the limitations of conventional administration by improving pharmacokinetic profiles and ensuring that the compound reaches its intended subcellular destination.
One of the primary challenges with this compound is the high concentration required to achieve a therapeutic effect, which can lead to systemic side effects. nih.gov To address this, advanced drug delivery systems are being designed to protect the drug from premature degradation, control its release, and target it specifically to cancer cells. mdpi.com This targeted approach is crucial for enhancing the compound's therapeutic index.
Polymer-Drug Conjugates
Polymer-drug conjugates represent a promising strategy to improve the therapeutic efficacy of dichloroacetate. mdpi.com In this approach, the dichloroacetate molecule is chemically linked to a polymer backbone, often a biodegradable one, to create a macromolecular prodrug. nih.govrsc.org This conjugation can alter the pharmacokinetic properties of the drug, leading to a longer circulation time, improved tumor accumulation through the enhanced permeability and retention (EPR) effect, and controlled drug release at the target site. mdpi.com
One notable area of research involves the co-delivery of dichloroacetate with other chemotherapeutic agents using a polymeric nanoparticle system. For instance, biodegradable polymers have been used to create conjugates of both dichloroacetate and a platinum-based drug, DACH-Pt. nih.govrsc.orgrsc.org These polymer-drug conjugates can self-assemble into nanoparticles, which serve as an effective delivery vehicle. nih.govrsc.org In vitro and in vivo studies have demonstrated that the combination of polymer-dichloroacetate and polymer-DACH-Pt is significantly more effective and safer than the simultaneous administration of the free drugs. nih.govrsc.orgrsc.org The enhanced efficacy of the polymer-conjugated dichloroacetate is attributed to its increased accumulation within cancer cells via the nanoparticle formulation. rsc.org
| Delivery System | Polymer Backbone | Conjugated Drugs | Key Findings |
| Polymeric Nanoparticles | Biodegradable polymer carrier | Dichloroacetate and DACH-Pt | Enhanced antitumor efficacy and lower systemic toxicity compared to free drugs administered simultaneously. nih.govrsc.org |
Mitochondria-Targeted Delivery Systems
Given that the primary target of dichloroacetate is the pyruvate dehydrogenase kinase (PDK) located within the mitochondria, strategies to specifically deliver the drug to this organelle are of significant interest. nih.govnih.gov One of the most explored approaches involves the use of lipophilic cations, such as the triphenylphosphonium (TPP) cation, which can accumulate in the mitochondria due to the large mitochondrial membrane potential. nih.govrsc.orgnih.gov
A prominent example of this is "Mito-DCA," a molecular scaffold where multiple dichloroacetate molecules are attached to a TPP cation through a biodegradable linker. nih.govnih.gov This targeted delivery system has shown a dramatically enhanced potency, with some studies reporting a three-orders-of-magnitude increase in efficacy compared to unconjugated dichloroacetate. nih.gov Mito-DCA has been shown to effectively induce a switch from glycolysis to glucose oxidation in cancer cells, leading to apoptosis, without significantly affecting normal cells. nih.gov The targeted delivery to the mitochondria results in a significant reduction in lactate levels and can modulate the tumor microenvironment. nih.gov
The design of Mito-DCA involves the incorporation of the TPP cation via an amide linkage and the attachment of multiple dichloroacetate molecules using esterase-labile ester bonds. nih.gov This allows for the release of the active drug within the mitochondria upon cleavage by mitochondrial esterases.
| Conjugate | Targeting Moiety | Key Features | Reported Efficacy |
| Mito-DCA | Triphenylphosphonium (TPP) cation | Multiple dichloroacetate molecules per TPP; biodegradable linker | Three orders of magnitude enhanced potency compared to unconjugated dichloroacetate. nih.gov |
Nanoparticle-Based Formulations
Nanoparticles offer a versatile platform for the delivery of this compound, enabling targeted delivery and controlled release. nih.gov Various types of nanoparticles, including polymeric nanoparticles and liposomes, have been investigated for this purpose. nih.govmdpi.com These nanocarriers can encapsulate dichloroacetate, protecting it from degradation in the bloodstream and facilitating its accumulation in tumor tissues. mdpi.com
The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to further enhance their specificity for cancer cells. This active targeting approach can significantly improve the therapeutic outcome by ensuring that a higher concentration of the drug reaches the intended site of action.
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG) are commonly used to fabricate nanoparticles for drug delivery. oakwoodlabs.commdpi.com These polymers are biocompatible and their degradation products are safely cleared from the body. scivisionpub.com The use of such polymers allows for the creation of sustained-release formulations of dichloroacetate, which can maintain a therapeutic concentration of the drug over an extended period. nih.gov
| Nanoparticle Type | Material | Potential Advantages |
| Polymeric Nanoparticles | PLGA, PEG | Biodegradable, sustained release, potential for surface functionalization. oakwoodlabs.commdpi.com |
| Liposomes | Phospholipids | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification. mdpi.comnih.gov |
The development of novel conjugates and advanced drug delivery systems for this compound holds immense promise for improving its therapeutic potential. By enhancing its delivery to cancer cells and specifically to the mitochondria, these innovative approaches can increase its efficacy while reducing systemic exposure and associated side effects. Further research in this area is crucial for translating these promising preclinical findings into effective clinical applications.
Methodological Frameworks in Sodium;2,2 Dichloroacetate Research
Biochemical and Enzymatic Assays for Metabolic Pathway Activity
At the core of understanding DCA's biological effects are biochemical and enzymatic assays that directly measure the activity of key metabolic pathways. Since the primary target of DCA is pyruvate (B1213749) dehydrogenase kinase (PDK), assays measuring the activity of the pyruvate dehydrogenase complex (PDC) are fundamental. nih.gov DCA inhibits PDK, which in turn leads to the dephosphorylation and activation of PDC. nih.govnih.gov This activation enhances the conversion of pyruvate to acetyl-CoA, a critical entry point into the tricarboxylic acid (TCA) cycle. researchgate.net
Researchers utilize various methods to quantify PDC activity in tissue homogenates or isolated mitochondria. physiology.org These assays often involve immunocapture of the PDC followed by measurement of its enzymatic activity. physiology.org Furthermore, the impact of DCA on downstream metabolic pathways is assessed by measuring the concentrations of key metabolites. For instance, studies have analyzed the levels of glucose uptake and lactate (B86563) secretion to understand the shift from glycolysis to oxidative phosphorylation induced by DCA. frontiersin.org Isotope tracing studies using 13C-labeled glucose can also be employed to track the fate of glucose carbons through glycolysis and the TCA cycle, providing a detailed picture of metabolic flux. nih.gov
Table 1: Key Biochemical and Enzymatic Assays in DCA Research
| Assay Type | Analyte/Target | Purpose |
|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) Activity Assay | Pyruvate Dehydrogenase Complex | To directly measure the enzymatic activity of DCA's primary target. physiology.org |
| Glucose Uptake Assay | Glucose | To assess the rate at which cells consume glucose from the medium. frontiersin.org |
| Lactate Secretion Assay | Lactate | To measure the end-product of glycolysis, indicating glycolytic flux. frontiersin.org |
| 13C-Isotope Tracing | Metabolite Isotopologues | To trace the metabolic fate of substrates like glucose through various pathways. nih.gov |
| ATP Level Measurement | Adenosine Triphosphate (ATP) | To determine the overall energetic status of the cell in response to DCA. nih.gov |
Cellular Bioenergetic Profiling Techniques (e.g., Oxygen Consumption Rate, Extracellular Acidification Rate)
To gain a dynamic understanding of cellular metabolism in real-time, researchers employ cellular bioenergetic profiling techniques. The Seahorse XF Analyzer is a widely used instrument in DCA research for simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in a multi-well plate format. nih.govdcaguide.orgnih.gov OCR is an indicator of mitochondrial respiration and oxidative phosphorylation, while ECAR primarily reflects the rate of glycolysis. nih.govnih.gov
By treating cells with DCA and monitoring OCR and ECAR, investigators can directly observe the metabolic switch from glycolysis to oxidative phosphorylation. dcaguide.orgnih.gov A typical finding in DCA-treated cancer cells is an increase in OCR and a decrease in ECAR, signifying a shift towards mitochondrial respiration. dcaguide.orgresearchgate.net These assays can also be performed in the presence of various mitochondrial inhibitors (like oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. nih.govnih.gov
Table 2: Cellular Bioenergetic Profiling in DCA Research
| Parameter Measured | Technique | Interpretation |
|---|---|---|
| Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | A measure of mitochondrial respiration and oxidative phosphorylation. nih.govnih.gov |
| Extracellular Acidification Rate (ECAR) | Seahorse XF Analyzer | An indicator of the rate of glycolysis, as lactate production leads to acidification. nih.govnih.gov |
| Basal Respiration | Seahorse XF Analyzer | The baseline oxygen consumption of the cells. nih.gov |
| Maximal Respiration | Seahorse XF Analyzer | The maximum respiratory capacity of the mitochondria, often induced by an uncoupler like FCCP. nih.gov |
| ATP Production Rate | Seahorse XF Analyzer | Calculated from OCR and ECAR to quantify ATP produced by oxidative phosphorylation and glycolysis. embopress.org |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., qPCR, Western Blotting)
To investigate the molecular underpinnings of DCA's effects, researchers utilize a variety of molecular biology techniques to analyze changes in gene and protein expression. Quantitative real-time polymerase chain reaction (qPCR) is a standard method to quantify messenger RNA (mRNA) levels of specific genes. oaepublish.com For example, qPCR can be used to measure the expression of genes encoding for PDK isoforms to understand their baseline levels in different cell types or their regulation in response to DCA. physiology.org
Western blotting, or immunoblotting, is employed to detect and quantify specific proteins. pnrjournal.comnih.gov This technique is crucial for assessing the levels of key metabolic enzymes and signaling proteins that are affected by DCA. For instance, Western blotting can be used to measure the phosphorylation status of the PDC, providing direct evidence of DCA's mechanism of action. plos.org It is also used to analyze the expression of proteins involved in apoptosis and cell survival, to understand the downstream consequences of the metabolic shift induced by DCA. researchgate.net
Table 3: Molecular Biology Techniques in DCA Research
| Technique | Purpose | Example Application |
|---|---|---|
| Quantitative PCR (qPCR) | To measure the expression levels of specific genes (mRNA). oaepublish.com | Quantifying the expression of PDK isoforms in different tissues. physiology.org |
| Western Blotting | To detect and quantify the levels of specific proteins. pnrjournal.com | Assessing the phosphorylation state of the pyruvate dehydrogenase complex. plos.org |
Advanced Imaging Modalities for In Vivo Metabolic Assessment (e.g., Hyperpolarized 13C-Pyruvate MRI)
To translate in vitro findings to a whole-organism context, advanced imaging modalities are employed for the in vivo assessment of metabolism. A particularly powerful technique in DCA research is hyperpolarized 13C-pyruvate Magnetic Resonance Imaging (MRI). whiterose.ac.uk This non-invasive imaging method allows for the real-time visualization of metabolic fluxes in vivo. nih.gov
In this technique, a 13C-labeled pyruvate molecule is hyperpolarized, dramatically increasing its MRI signal. whiterose.ac.uk Upon injection into a living organism, the metabolic conversion of this hyperpolarized [1-13C]pyruvate to [1-13C]lactate or, via the action of PDC, to 13C-bicarbonate (in equilibrium with 13CO2) can be monitored in real-time. nih.govnih.gov In the context of DCA research, this allows for the direct in vivo visualization of increased PDC flux, as evidenced by an increased ratio of 13C-bicarbonate to 13C-lactate. nih.govnih.gov This has been demonstrated in preclinical models of glioma and other cancers, providing in vivo confirmation of DCA's mechanism of action. nih.govnih.gov
Design and Assessment Methodologies for Preclinical Animal Models
Preclinical animal models are indispensable for evaluating the systemic effects of DCA. Rodent models, particularly mice and rats, are commonly used. nih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently employed to study the anti-tumor effects of DCA in an in vivo setting. mdpi.comwsu.edu In these models, tumor growth and volume are monitored over time, often using non-invasive imaging techniques like MRI. wsu.edu
The design of these studies involves careful consideration of the animal strain, the method of DCA administration, and the endpoints to be measured. nih.govnih.gov Assessment methodologies include not only the monitoring of tumor growth but also the collection of tissues for ex vivo analysis, such as biochemical assays, and gene and protein expression studies as described in the sections above. nih.gov These preclinical studies are crucial for understanding the broader physiological impact of DCA. nih.gov
Advanced Research Concepts and Future Trajectories for Sodium;2,2 Dichloroacetate
Elucidation of Unconventional and Context-Specific Molecular Targets
While the inhibition of PDK remains the cornerstone of DCA's mechanism, driving the metabolic shift from glycolysis back to mitochondrial oxidative phosphorylation, emerging evidence points to a broader range of molecular interactions. patsnap.comnih.govccnm.edu Research is uncovering novel targets that may contribute to its effects and explain the variability in responses observed across different cancer types.
Beyond its primary role as a PDK inhibitor, investigations have revealed several unconventional targets:
Macrophage Migration Inhibitory Factor (MIF): Studies integrating metabolomics and transcriptomics in lung cancer models have identified the MIF gene as a potential therapeutic target of DCA. nih.govnih.gov These analyses showed that DCA treatment led to a decrease in MIF gene expression, which is often overexpressed in cancers and linked to poor prognosis. frontiersin.org
Acetate Metabolism Antagonism: A novel hypothesis suggests that DCA may act as an antimetabolite that antagonizes acetate. dcaguide.org Given acetate's role as a metabolic and epigenetic modifier that can support cancer cell growth, DCA's structural similarity could allow it to interfere with acetate-driven metabolic pathways. nih.govdcaguide.org
Voltage-Gated Potassium Channels (Kv1.5): In some cancer cells, which exhibit a hyperpolarized mitochondrial membrane potential that contributes to apoptosis resistance, DCA has been found to increase the expression of Kv1.5 channels. mdpi.comnih.gov Restoring the function of these channels is a potential mechanism for inducing apoptosis. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α): DCA has been shown to suppress the activity of HIF-1α, a key transcription factor that allows tumor cells to adapt to hypoxic environments and promotes angiogenesis. mdpi.commdpi.com This effect is likely secondary to the reduction in lactate (B86563) and the restoration of mitochondrial function. mdpi.comyoutube.com
The effects of DCA are also highly context-specific. For instance, its ability to induce apoptosis or merely inhibit proliferation varies significantly between different cancer cell lines, such as those from neuroblastoma versus endometrial or lung cancer. dcaguide.org In some contexts, DCA's efficacy is enhanced by the inhibition of other pathways; for example, in cervical cancer cells overexpressing COX2, its cell-killing ability is only unlocked when combined with a COX2 inhibitor. nih.gov This context-dependency underscores the need to move beyond a single-target view of DCA's action.
| Target/Mechanism | Observed Effect of DCA | Potential Implication | References |
|---|---|---|---|
| Macrophage Migration Inhibitory Factor (MIF) | Decreased gene expression | Inhibition of tumor progression and metastasis | nih.govnih.govfrontiersin.org |
| Acetate Metabolism | Acts as a potential antagonist | Deprives cancer cells of acetate-driven growth benefits | nih.govdcaguide.org |
| Voltage-Gated Potassium Channels (Kv1.5) | Increased expression | Reversal of mitochondrial hyperpolarization and restoration of apoptosis | mdpi.comnih.gov |
| Hypoxia-Inducible Factor-1α (HIF-1α) | Suppressed activity | Inhibition of angiogenesis and adaptation to hypoxia | mdpi.commdpi.com |
| Epidermal Growth Factor Receptor (EGFR) | Downregulation of expression | Sensitization of breast cancer cells to tamoxifen | dcaguide.org |
Understanding and Overcoming Mechanisms of Cellular Resistance
As with many therapeutic agents, the development of resistance is a significant challenge in the application of DCA. cancer.gov Resistance can be present before treatment begins (intrinsic) or develop over time after an initial response (acquired). nih.gov Understanding the molecular basis of resistance is critical for developing strategies to circumvent it and improve therapeutic outcomes.
Mechanisms of resistance to cancer therapies are multifaceted and can involve genetic mutations, epigenetic alterations, and changes in the tumor microenvironment. nih.gov While specific mechanisms of resistance to DCA are still being elucidated, several general principles of drug resistance are likely applicable:
Alterations in Drug Target: Cancer cells could acquire mutations in the gene encoding for PDK, preventing DCA from binding and inhibiting the enzyme effectively. nih.gov
Metabolic Rewiring: Cells might develop bypass pathways to maintain a glycolytic phenotype or compensate for the metabolic stress induced by DCA. This could involve upregulating other enzymes in the glycolytic pathway or utilizing alternative fuel sources.
Enhanced Drug Efflux: Cancer cells are known to upregulate transporter proteins, such as ATP-binding cassette (ABC) transporters, which actively pump therapeutic agents out of the cell, thereby reducing their intracellular concentration and effectiveness. cancer.gov
Increased DNA Damage Repair: Many cancer drugs, including those that increase reactive oxygen species (ROS) like DCA, induce cell death by causing DNA damage. mdpi.com An upregulation of DNA damage response and repair pathways within cancer cells can counteract this effect and lead to resistance. nih.govnih.gov
Inhibition of Apoptosis: A hallmark of cancer is the evasion of programmed cell death (apoptosis). mdpi.com Resistance can emerge through the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic factors, rendering the cell insensitive to DCA-induced death signals. nih.gov
Overcoming this resistance may involve rational combination therapies. cancer.gov For example, DCA has been shown to synergize with other agents by unlocking cancer cells from a state of apoptosis resistance. youtube.com Combining DCA with drugs that target different cellular vulnerabilities, such as DNA repair inhibitors or agents that block metabolic bypass pathways, could prevent or overcome the emergence of resistant clones. mdpi.comnih.gov For instance, DCA has been shown to sensitize tamoxifen-resistant breast cancer cells by downregulating the epidermal growth factor receptor (EGFR). dcaguide.org
Investigation of Epigenetic Modulations Induced by this compound
The interplay between cellular metabolism and the epigenome is a rapidly advancing field of research. nih.gov Metabolites can act as substrates or cofactors for enzymes that regulate epigenetic marks, such as DNA methylation and histone modifications. Given DCA's profound impact on cellular metabolism, researchers are now investigating its potential to induce lasting epigenetic changes.
Recent studies have demonstrated that exposure to DCA can lead to persistent alterations in both gene expression and DNA methylation patterns. frontiersin.orgnih.gov One study using archived liver samples from mice exposed to DCA found that both continuous and early-life exposure resulted in significant DNA methylation alterations that were still present long after the exposure had ceased. frontiersin.orgresearchgate.net These epigenetic changes correlated with gene pathway perturbations related to cellular signaling and metabolism, suggesting a persistent "memory" of the exposure within the epigenome. frontiersin.orgnih.gov
The mechanisms linking DCA's metabolic effects to epigenetic changes may include:
Alteration of Histone Lactylation: The accumulation of lactate in tumors, a direct consequence of the Warburg effect, can lead to an epigenetic modification known as histone lysine (B10760008) lactylation, which influences gene expression. mdpi.com By reducing lactate production, DCA has the potential to decrease or inhibit this protumoral epigenetic mark. mdpi.com
Changes in Acetyl-CoA Availability: By shunting pyruvate (B1213749) into the mitochondria, DCA increases the production of acetyl-CoA, a critical metabolite that serves as the acetyl group donor for histone acetylation. dcaguide.org Histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription. nih.gov
These findings suggest that DCA's effects may extend beyond immediate metabolic shifts, potentially reprogramming cells epigenetically. frontiersin.org This has dual implications: it could contribute to its therapeutic effect but also raises questions about long-term consequences, as some studies in mice have linked early-life exposure to pro-tumorigenic patterns later in life. frontiersin.orgnih.gov
Development of Precision Research Strategies Based on Metabolic Phenotypes
The significant heterogeneity in response to DCA across different cancer types highlights the need for a more personalized approach. nih.govdcaguide.org Not all tumors are equally dependent on glycolysis, and their metabolic wiring can differ substantially. Developing precision research strategies based on the specific metabolic phenotype of a tumor could help identify which cancers are most likely to respond to DCA and guide the rational design of combination therapies.
A key concept in this area is biomarker development. Identifying predictive biomarkers could allow for the stratification of patients in future clinical studies. Potential biomarkers could include:
Mitochondrial Status: Research has shown that DCA has selective activity against cells with defects in the mitochondrial electron transport chain (ETC). musc.edu Cells that are "hardwired" to utilize glycolysis due to mitochondrial DNA mutations or other defects are particularly vulnerable when DCA forces pyruvate into an inefficient oxidative phosphorylation pathway. musc.edu Therefore, assessing mitochondrial function could be a powerful predictive tool.
Expression of PDK: The primary target of DCA, pyruvate dehydrogenase kinase, is often overexpressed in tumors. mdpi.com Quantifying the expression levels of different PDK isoforms could potentially correlate with sensitivity to DCA.
Lactate Production: The degree to which a tumor exhibits the Warburg effect, measurable by its rate of glucose uptake and lactate production, could serve as a biomarker. nih.govmdpi.com Tumors with a highly glycolytic phenotype may be more susceptible to DCA's metabolic reprogramming.
Precision strategies also involve designing combination therapies that exploit specific metabolic vulnerabilities. For example, combining DCA with an inhibitor of lactate dehydrogenase A (LDHA) could create a potent metabolic blockade. dcaguide.org The LDHA inhibitor would prevent the conversion of pyruvate to lactate, while DCA would simultaneously force the accumulating pyruvate into the mitochondria, creating a synergistic antitumor effect. dcaguide.org Such strategies depend on accurately characterizing the metabolic phenotype of the tumor to identify the most effective points of intervention.
Integration with Systems Biology and Multi-Omics Approaches
To fully comprehend the complex cellular response to DCA, researchers are moving beyond single-pathway analyses and embracing systems biology. By integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—a more holistic and unbiased picture of DCA's mechanism of action can be constructed. nih.gov
A prime example of this approach is the use of integrated metabolomics and transcriptomics to study DCA's effects in lung cancer. nih.govnih.govfrontiersin.org This research simultaneously analyzed changes in cellular metabolites and gene expression patterns following DCA treatment. nih.govnih.gov This integrated approach revealed significant alterations in metabolic pathways beyond the Warburg effect and identified the novel potential interaction between elevated citric acid levels and the downregulation of the MIF gene, providing new avenues for therapeutic development. nih.govfrontiersin.org
Multi-omics approaches can contribute to DCA research in several ways:
Uncovering Novel Mechanisms: As demonstrated with the MIF gene, these approaches can reveal previously unidentified therapeutic targets and molecular players. nih.gov
Identifying Biomarkers: By correlating multi-omics profiles with cellular response to DCA, researchers can identify robust signatures that predict sensitivity or resistance.
Understanding Off-Target Effects: A systems-level view can help elucidate the broader cellular consequences of DCA treatment, providing insights into potential side effects and context-specific toxicities.
Guiding Combination Therapies: By mapping the global cellular response, researchers can identify compensatory pathways that are activated upon DCA treatment, which can then be targeted with a second agent for a synergistic effect.
Proteomic analyses have also been used to confirm that DCA can suppress growth without necessarily inducing apoptosis, highlighting that its effects are context-dependent. dcaguide.orgmusc.edu The amalgamation of these powerful techniques is essential for deciphering the intricate biological networks affected by DCA and for translating this complex knowledge into effective clinical strategies. nih.gov
| Omics Approach | Key Application | Example Finding | References |
|---|---|---|---|
| Metabolomics | Profiling changes in small molecule metabolites | Identified significant alterations in the citric acid cycle and an increase in citric acid levels post-DCA treatment. | nih.govnih.gov |
| Transcriptomics | Analyzing changes in gene expression patterns | Revealed DCA-induced decrease in MIF gene expression. | nih.govfrontiersin.org |
| Integrated Multi-Omics | Combining metabolomic and transcriptomic data | Suggested a novel interaction between citric acid and the MIF gene as a therapeutic mechanism. | nih.govnih.gov |
| Proteomics | Studying the entire protein complement of a cell | Confirmed DCA-induced growth suppression without apoptosis in certain cell lines. | dcaguide.orgmusc.edu |
| Epigenomics | Analyzing genome-wide epigenetic modifications | Showed persistent DNA methylation alterations after DCA exposure. | frontiersin.orgnih.gov |
Addressing Research Gaps and Translational Challenges
Despite promising preclinical data and numerous case reports, the translation of DCA into a standard cancer therapy faces significant hurdles. esmed.orgresearchgate.net The scientific community must address several key research gaps and translational challenges to determine its true clinical utility.
Key challenges that need to be addressed include:
Heterogeneity of Response: A major challenge is the inconsistent antitumor effect observed across different cancer types and even within the same cancer type. dcaguide.org Further research is needed to understand the molecular basis for this heterogeneity and to identify which patient populations will benefit most.
Clinical Translation of Dosing: Achieving and maintaining a therapeutically effective concentration of DCA in a tumor without causing systemic toxicity is a clinical challenge. mdpi.com Pharmacokinetic studies are needed to optimize dosing schedules.
Long-Term Effects: While DCA has been used for decades to treat metabolic disorders, its long-term effects in the context of cancer therapy are not well understood. nih.gov Studies in animal models suggesting that early-life exposure can lead to pro-tumorigenic changes later in life underscore the need for caution and further investigation. nih.govfrontiersin.org
Regulatory and Financial Hurdles: As a generic, inexpensive compound, there is limited financial incentive for pharmaceutical companies to fund the large, expensive clinical trials required for regulatory approval. nih.gov
Future research must focus on rigorous, controlled investigations to overcome these challenges. medicinabuenosaires.com This includes conducting larger clinical trials with well-defined patient populations based on metabolic biomarkers, further exploring rational combination therapies, and continuing basic research to fully elucidate its complex mechanisms of action. mdpi.comresearchgate.net Addressing these gaps is essential for moving DCA from a promising research compound to a validated therapeutic agent. nih.gov
Q & A
Q. What is the primary mechanism of action of sodium dichloroacetate (DCA) in cancer research, and how is this mechanism experimentally validated?
DCA inhibits mitochondrial pyruvate dehydrogenase kinase (PDHK), leading to activation of pyruvate dehydrogenase (PDH). This shifts cellular metabolism from glycolysis to oxidative phosphorylation, reducing lactate production and increasing reactive oxygen species (ROS) in cancer cells, thereby promoting apoptosis. Validation methods include:
- In vitro assays : Measuring PDHK activity inhibition via Western blot for PDH phosphorylation status .
- ROS quantification : Using fluorescent probes (e.g., DCFDA) to assess ROS levels in treated cancer cell lines .
- Lactate measurement : Colorimetric assays (e.g., lactate dehydrogenase) in cell culture supernatants .
Q. What experimental models are commonly used to study DCA’s antitumor effects, and how are these models optimized?
- In vitro : Human glioma (C6), breast cancer (MCF-7), and other cell lines treated with 0.1–10 mM DCA for 24–72 hours .
- In vivo : Rodent models (e.g., rats with C6 glioma) administered 50–100 mg/kg/day DCA orally or intraperitoneally. Endpoints include tumor volume, survival analysis, and blood parameter profiling (e.g., lactate, glucose) .
- Ex vivo : Raman spectroscopy and H3K9 acetylation assays in blastocysts to study metabolic reprogramming .
Q. What are the standard protocols for preparing DCA solutions, and how do solubility and stability affect experimental design?
- Solubility : DCA dissolves in water (≥62.7 mg/mL), DMSO (≥15.1 mg/mL with warming), and ethanol (≥46.3 mg/mL). Solutions are stable at room temperature for 24–48 hours but should be prepared fresh for long-term assays .
- Dosing : For in vitro studies, 5–20 mM is typical; in vivo, 50–100 mg/kg/day is used. Adjustments are made based on toxicity (e.g., neurotoxicity at >100 mg/kg) .
Advanced Research Questions
Q. How does DCA synergize with other metabolic modulators (e.g., metformin) in cancer therapy, and what experimental frameworks validate these interactions?
- Combination therapy : DCA and metformin co-treatment in rat glioma models shows enhanced survival via dual inhibition of glycolysis (DCA) and mitochondrial complex I (metformin).
- Validation : Transcriptomic profiling (RNA-Seq) to identify synergistic gene networks and metabolic flux analysis to quantify lactate/pyruvate ratios .
Q. What explains contradictory data on DCA’s metabolic effects in different disease contexts (e.g., lactic acidosis vs. cancer)?
- Context-dependent mechanisms : In lactic acidosis, DCA lowers lactate by activating PDH. In cancer, PDH activation increases ROS, causing apoptosis. Discrepancies arise from tissue-specific PDHK isoforms and redox state variations.
- Methodological considerations : Dose-dependent effects (e.g., low doses reduce lactate, high doses induce ROS) and model selection (e.g., primary cells vs. immortalized lines) .
Q. What are the mechanisms underlying DCA-induced neurotoxicity, and how can these be mitigated in preclinical studies?
- Mechanism : Chronic DCA exposure inhibits axonal mitochondria, causing peripheral neuropathy. This is linked to glutathione depletion and oxidative stress .
- Mitigation : Co-administration of antioxidants (e.g., N-acetylcysteine) or intermittent dosing regimens to reduce cumulative toxicity .
Q. How do long-term DCA exposures affect epigenetic regulation, and what techniques are used to assess these changes?
- Epigenetic impacts : DCA increases H3K9 acetylation in blastocysts, altering gene expression (e.g., metabolic and apoptosis-related genes).
- Techniques : Chromatin immunoprecipitation (ChIP-seq) for histone modifications and RNA-Seq for differential gene expression analysis .
Q. What preclinical evidence supports or challenges DCA’s potential for clinical translation in non-cancer diseases (e.g., mitochondrial disorders)?
- Support : DCA improves survival in congenital lactic acidosis by reducing plasma lactate (≥73% decrease in clinical trials) .
- Challenges : Species-specific toxicity (e.g., cardiotoxicity in rats but not humans) and dose-limiting neurotoxicity require careful risk-benefit analysis .
Methodological Best Practices
- Toxicity screening : Conduct 90-day rodent studies to assess neuropathic and reproductive toxicity prior to long-term trials .
- Data validation : Use orthogonal assays (e.g., Seahorse metabolic analysis + RNA-Seq) to confirm metabolic shifts .
- Regulatory compliance : Source research-grade DCA (e.g., Sigma-Aldrich 347795) and adhere to non-human use guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
